molecular formula C13H22N4 B1479319 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2098049-27-3

4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No. B1479319
CAS RN: 2098049-27-3
M. Wt: 234.34 g/mol
InChI Key: BVKSVVAITCYKHT-UHFFFAOYSA-N
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Description

“4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine” is a chemical compound . It is a type of piperazin-1-yl substituted unfused heterobiaryl . The compound is synthesized as ligands of the 5-HT7 receptors .


Synthesis Analysis

The synthesis of this class of compounds involves systematic structural changes of the pyrimidine core moiety . The process includes changes of the 3-furyl group to other heteroaryl substituents, the presence of various analogs of the 4-methylpiperazin-1-yl group, as well as additional substitutions at positions 5 and 6 of the pyrimidine . Substitution of position 6 of the pyrimidine with an alkyl group results in a substantial increase of the binding affinity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine” include systematic structural changes of the pyrimidine core moiety . This involves changes of the 3-furyl group to other heteroaryl substituents, the presence of various analogs of the 4-methylpiperazin-1-yl group, as well as additional substitutions at positions 5 and 6 of the pyrimidine .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds structurally related to 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine have been explored in various studies. For instance, the synthesis of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate demonstrated the complexity and versatility of pyrimidine derivatives in chemical synthesis, revealing their conformational properties and potential as scaffolds for further medicinal chemistry exploration (Anthal et al., 2018).

Anticancer Potential

A significant area of research involving pyrimidine derivatives is their potential for anticancer applications. Studies have synthesized new derivatives and evaluated their antiproliferative effects against human cancer cell lines. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives displayed promising anticancer activity, indicating the therapeutic potential of these compounds (Mallesha et al., 2012).

Receptor Affinity and Pharmacological Properties

Research into the pharmacological properties of pyrimidine derivatives, including those related to 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine, has shown a range of receptor affinities and biological activities. For instance, studies on piperazin-1-yl substituted unfused heterobiaryls aimed at understanding their binding affinity to 5-HT7 receptors, highlighting the structural features affecting receptor interaction and potential for development as pharmaceutical agents (Strekowski et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is the 5-HT7 receptors . These receptors are a type of serotonin receptor, which play a crucial role in the regulation of mood, cognition, learning, and memory.

Mode of Action

4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine interacts with its targets, the 5-HT7 receptors, by binding to them . This binding can affect the activity of the receptors, leading to changes in the biochemical processes that these receptors are involved in.

Result of Action

Given its interaction with the 5-HT7 receptors, it is likely that the compound could influence cellular processes regulated by these receptors, potentially leading to changes in mood, cognition, and other functions regulated by serotonin .

properties

IUPAC Name

4-butan-2-yl-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-4-10(2)12-9-13(16-11(3)15-12)17-7-5-14-6-8-17/h9-10,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKSVVAITCYKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC(=N1)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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